5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and roles in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 193.27 g/mol. Its CAS number is 832684-43-2, which is essential for identification in chemical databases.
The synthesis of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves several steps and can be achieved through various methods:
The molecular structure of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be depicted as follows:
Property | Value |
---|---|
CAS Number | 832684-43-2 |
Molecular Formula | C₁₂H₁₇NO |
Molecular Weight | 193.27 g/mol |
SMILES | CC(C)(C)C1CCc2c(C1)C(=NO2) |
5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions:
Reagents commonly employed in these reactions include:
The mechanism of action for 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves interactions with biological targets such as enzymes or receptors within various pathways:
The physical properties of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal conditions |
Melting Point | Not specified |
The potential applications of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol span various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3